1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Urea Derivative: The initial step involves the reaction of 3-(trifluoromethyl)aniline with an isocyanate to form the corresponding urea derivative.
Alkylation: The urea derivative is then alkylated with 2-bromoethylamine to introduce the ethyl group.
Cyclization: The alkylated product undergoes cyclization with 1-methylimidazole to form the imidazole ring.
Sulfonation: Finally, the imidazole derivative is sulfonated using chlorosulfonic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid amide: Shares the trifluoromethyl group and imidazole ring but differs in the presence of a carboxylic acid amide group.
1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Contains a thieno ring instead of an imidazole ring.
Uniqueness
1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide is unique due to the combination of its trifluoromethyl group, imidazole ring, and sulfonamide group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O3S/c1-22-8-12(19-9-22)26(24,25)20-6-5-18-13(23)21-11-4-2-3-10(7-11)14(15,16)17/h2-4,7-9,20H,5-6H2,1H3,(H2,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRDWGBLWBGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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